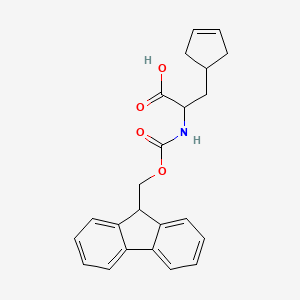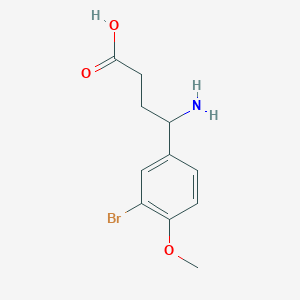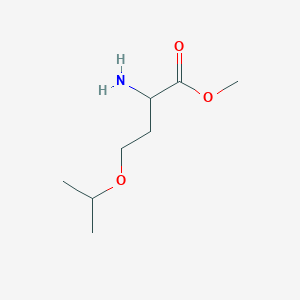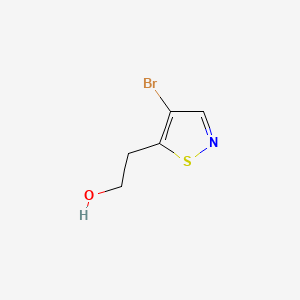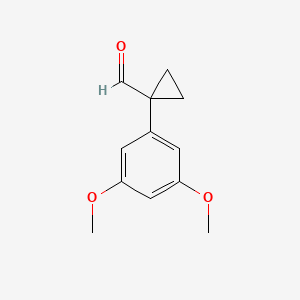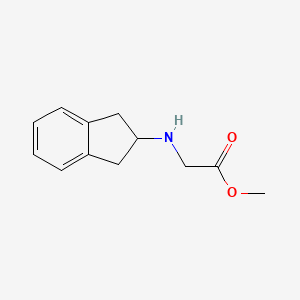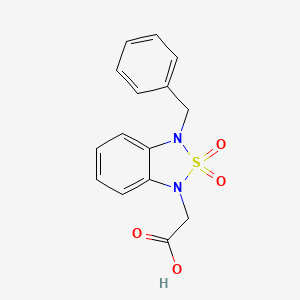![molecular formula C16H14N4O3S B13546725 N-(2,1,3-benzothiadiazol-4-yl)-N'-[2-(4-hydroxyphenyl)ethyl]ethanediamide](/img/structure/B13546725.png)
N-(2,1,3-benzothiadiazol-4-yl)-N'-[2-(4-hydroxyphenyl)ethyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,1,3-benzothiadiazol-4-yl)-N’-[2-(4-hydroxyphenyl)ethyl]ethanediamide is a synthetic organic compound that features a benzothiadiazole moiety and a hydroxyphenyl ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-N’-[2-(4-hydroxyphenyl)ethyl]ethanediamide typically involves the following steps:
Formation of Benzothiadiazole Core: The benzothiadiazole core can be synthesized through a cyclization reaction involving ortho-diamines and sulfur sources.
Attachment of Hydroxyphenyl Ethyl Group: The hydroxyphenyl ethyl group can be introduced via a nucleophilic substitution reaction, where the benzothiadiazole core reacts with a suitable hydroxyphenyl ethyl halide under basic conditions.
Formation of Ethanediamide Linkage: The final step involves the formation of the ethanediamide linkage through a condensation reaction between the benzothiadiazole derivative and an appropriate ethylenediamine derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-N’-[2-(4-hydroxyphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The benzothiadiazole core can be reduced under specific conditions to form dihydrobenzothiadiazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiadiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzothiadiazole derivatives.
Substitution: Various substituted benzothiadiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of materials with specific properties, such as semiconductors or dyes.
Mecanismo De Acción
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-N’-[2-(4-hydroxyphenyl)ethyl]ethanediamide depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Material Science: The compound’s electronic properties may be exploited in the development of semiconductors or other materials.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiadiazole Derivatives: Compounds with similar benzothiadiazole cores but different substituents.
Hydroxyphenyl Ethyl Derivatives: Compounds with hydroxyphenyl ethyl groups but different core structures.
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-N’-[2-(4-hydroxyphenyl)ethyl]ethanediamide is unique due to its specific combination of benzothiadiazole and hydroxyphenyl ethyl groups, which may confer distinct properties and activities compared to other similar compounds.
Propiedades
Fórmula molecular |
C16H14N4O3S |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
N'-(2,1,3-benzothiadiazol-4-yl)-N-[2-(4-hydroxyphenyl)ethyl]oxamide |
InChI |
InChI=1S/C16H14N4O3S/c21-11-6-4-10(5-7-11)8-9-17-15(22)16(23)18-12-2-1-3-13-14(12)20-24-19-13/h1-7,21H,8-9H2,(H,17,22)(H,18,23) |
Clave InChI |
QPRGETFZXBCEQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NSN=C2C(=C1)NC(=O)C(=O)NCCC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


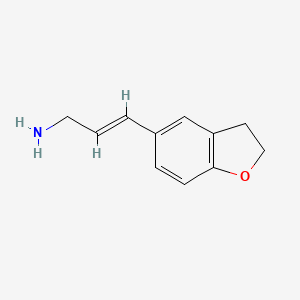
![1,1-Difluoro-5-methylspiro[2.3]hexan-5-aminehydrochloride](/img/structure/B13546662.png)

